molecular formula C14H16N2O4 B12349589 6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone

6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone

Cat. No.: B12349589
M. Wt: 276.29 g/mol
InChI Key: RVFTVLZZOFHLSC-UHFFFAOYSA-N
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Description

1,4,5,8-Naphthalenetetracarboxdiimide is an organic compound with the molecular formula C14H6N2O4. It is a derivative of naphthalene and is known for its unique structural and electronic properties. This compound is widely used in various scientific research fields due to its stability and reactivity.

Preparation Methods

1,4,5,8-Naphthalenetetracarboxdiimide can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with amines under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .

Chemical Reactions Analysis

1,4,5,8-Naphthalenetetracarboxdiimide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1,4,5,8-Naphthalenetetracarboxdiimide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 1,4,5,8-naphthalenetetracarboxdiimide in terms of its structural and electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone

InChI

InChI=1S/C14H16N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h5-10H,1-4H2,(H,15,17,19)(H,16,18,20)

InChI Key

RVFTVLZZOFHLSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(CCC4C3C1C(=O)NC4=O)C(=O)NC2=O

Origin of Product

United States

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